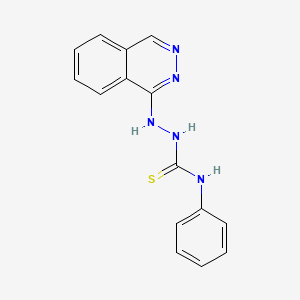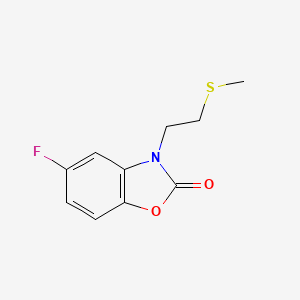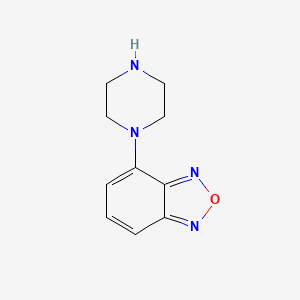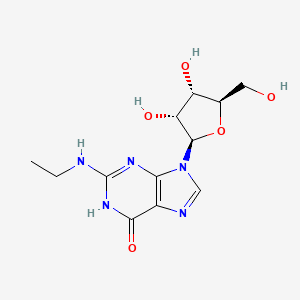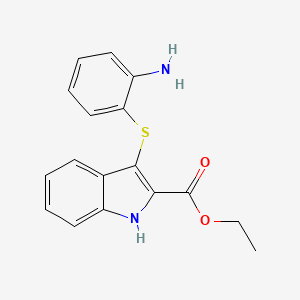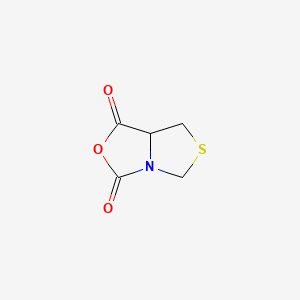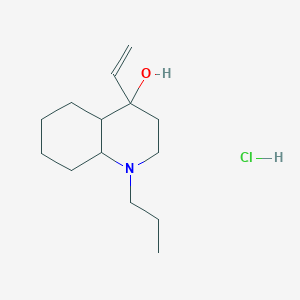
Furan, tetrahydro-2-(3-phenylpropyl)-, (2R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-(3-Phenylpropyl)tetrahydrofuran is a chiral compound that belongs to the class of tetrahydrofuran derivatives It features a tetrahydrofuran ring substituted with a 3-phenylpropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(3-Phenylpropyl)tetrahydrofuran can be achieved through several methods. One common approach involves the photochemical ring expansion of oxetane derivatives. This method is efficient and can be performed under mild conditions, making it suitable for large-scale synthesis . Another method involves the use of oxygen and sulfur ylides, which facilitate the ring expansion of oxetane and thietane heterocycles .
Industrial Production Methods
Industrial production of ®-2-(3-Phenylpropyl)tetrahydrofuran typically involves the use of homogeneous RAFT radical polymerization. This method allows for the preparation of poly(stearyl methacrylate) homopolymers, which can be employed as macro-chain transfer agents in non-polar RAFT dispersion formulations .
Análisis De Reacciones Químicas
Types of Reactions
®-2-(3-Phenylpropyl)tetrahydrofuran undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of ®-2-(3-Phenylpropyl)tetrahydrofuran, which can be further utilized in organic synthesis and pharmaceutical applications.
Aplicaciones Científicas De Investigación
®-2-(3-Phenylpropyl)tetrahydrofuran has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of chiral drugs.
Industry: The compound is used in the production of polymers and materials with specific properties.
Mecanismo De Acción
The mechanism of action of ®-2-(3-Phenylpropyl)tetrahydrofuran involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Tetrahydrofuran: A simpler analog without the phenylpropyl group.
2-Phenylpropyl tetrahydrofuran: A structural isomer with the phenyl group directly attached to the tetrahydrofuran ring.
3-Phenylpropyl tetrahydrofuran: A compound with the phenylpropyl group attached at a different position on the tetrahydrofuran ring.
Uniqueness
®-2-(3-Phenylpropyl)tetrahydrofuran is unique due to its chiral nature and the specific positioning of the phenylpropyl group. This configuration can result in distinct biological activities and chemical reactivity compared to its analogs .
Propiedades
Número CAS |
528840-73-5 |
|---|---|
Fórmula molecular |
C13H18O |
Peso molecular |
190.28 g/mol |
Nombre IUPAC |
(2R)-2-(3-phenylpropyl)oxolane |
InChI |
InChI=1S/C13H18O/c1-2-6-12(7-3-1)8-4-9-13-10-5-11-14-13/h1-3,6-7,13H,4-5,8-11H2/t13-/m1/s1 |
Clave InChI |
PBXKRPSGIACPQF-CYBMUJFWSA-N |
SMILES isomérico |
C1C[C@H](OC1)CCCC2=CC=CC=C2 |
SMILES canónico |
C1CC(OC1)CCCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[4-(3-Methylphenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole](/img/structure/B12899028.png)
